molecular formula C23H25N3O4S B2554180 3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 476458-22-7

3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2554180
CAS RN: 476458-22-7
M. Wt: 439.53
InChI Key: WXXNJEKYXYKCSZ-UHFFFAOYSA-N
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Description

The compound "3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is a structurally complex molecule that appears to be related to a family of benzamide derivatives with potential biological applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of alkaline phosphatases and ecto-5'-nucleotidases, which are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the use of starting materials like 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug. The synthesis process may include the formation of intermediates such as substituted benzaldehydes and subsequent reactions to introduce various substituents like methoxy groups . The synthesis routes are designed to yield compounds with potential to bind nucleotide protein targets, which could be relevant for the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide insights into the crystalline structure, molecular geometry, and vibrational frequencies of the compounds. For instance, a related compound was found to crystallize in a triclinic system with specific lattice constants, and its geometrical parameters were in good agreement with theoretical values obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical entities, which is crucial for understanding its behavior in biological systems. Antioxidant properties, for example, can be determined using assays like the DPPH free radical scavenging test .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and thus the compound's suitability for drug development. The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, are also important factors that can be calculated using DFT . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : In the study by Hassan, Hafez, and Osman (2014), 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and characterized. This research highlights the chemical properties and potential applications of similar compounds in material science or pharmaceuticals (Hassan, Hafez, & Osman, 2014).

  • Exploration of Antimicrobial Activity : The work by Badne, Swamy, Bhosale, and Kuberkar (2011) investigated the antimicrobial activity of derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole. This suggests potential biomedical applications, particularly in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

  • Application in Fluorescence and Photophysics : Padalkar, Lanke, Chemate, and Sekar (2015) synthesized novel 2-Aryl-1,2,3-Triazoles with blue-emitting fluorophore properties. This research contributes to the field of photophysics and could be relevant in the development of new fluorescent materials or sensors (Padalkar, Lanke, Chemate, & Sekar, 2015).

  • Contribution to Heterocyclic Chemistry : Xiao, Li, Meng, and Shi (2008) synthesized novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives. This study contributes to the broader field of heterocyclic chemistry, which is crucial in drug discovery and material science (Xiao, Li, Meng, & Shi, 2008).

  • Investigation in Oil Industry Applications : Amer, Hassan, Moawad, and Shaker (2011) evaluated thiazoles as antioxidant additives for lubricating oils, indicating potential industrial applications, especially in the petroleum and lubricant industries (Amer, Hassan, Moawad, & Shaker, 2011).

properties

IUPAC Name

3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-4-29-20-11-6-15(12-21(20)30-5-2)23(27)24-22-18-13-31-14-19(18)25-26(22)16-7-9-17(28-3)10-8-16/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXNJEKYXYKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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